REACTION_CXSMILES
|
[Br-:1].[Li+].C1(C)C=CC(S(O[CH2:13][CH2:14][C:15]2([OH:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)(=O)=O)=CC=1>CC(C)=O>[Br:1][CH2:13][CH2:14][C:15]1([OH:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
1-(2-p-toluenesulphonyloxyethyl)cyclohexanol
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCC1(CCCCC1)O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was partially concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between ether (300 ml) and water
|
Type
|
WASH
|
Details
|
The ether phase was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1(CCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |